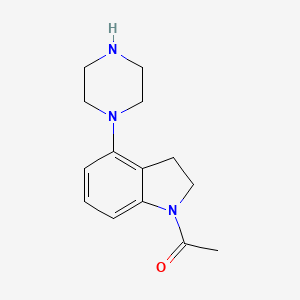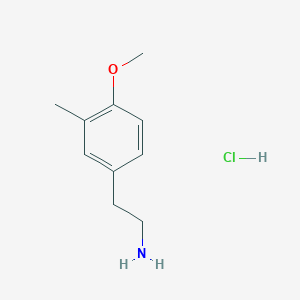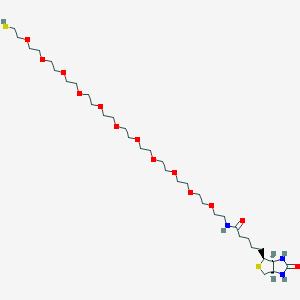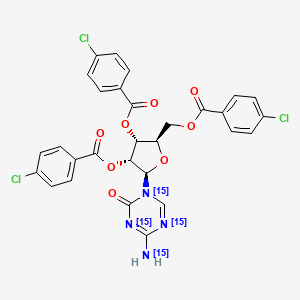
H-gGlu(OBn)-Glu(OMe)-OMe.Cl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of two glutamic acid residues, one of which is benzylated (OBn) and the other is methylated (OMe). The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamic acid residues.
Reduction: Reduced forms of the benzyl and methyl esters.
Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.
Scientific Research Applications
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-gGlu-Glu-OMe: A similar compound without the benzyl group.
H-gGlu(OBn)-Glu-OH: A compound with a free carboxyl group instead of the methyl ester.
Uniqueness
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in research for studying the effects of these modifications on peptide behavior and function.
Properties
Molecular Formula |
C19H27ClN2O7 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |
InChI Key |
KROGIBCTXPZUHL-YYLIZZNMSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
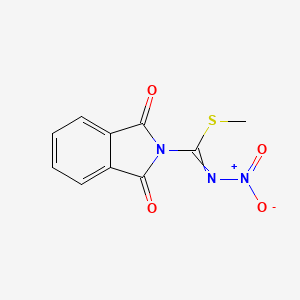
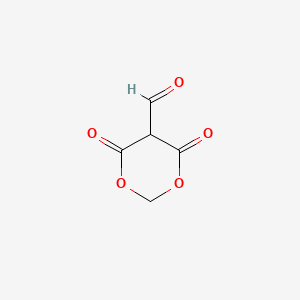
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
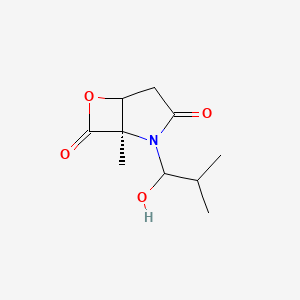
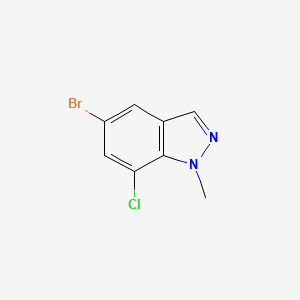
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
